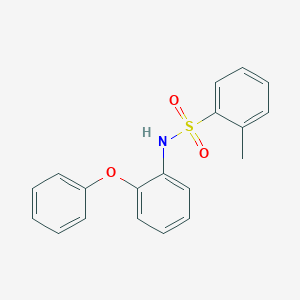
2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide, also known as IBPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. IBPP belongs to the class of compounds known as fatty acid amide hydrolase inhibitors (FAAHIs) and has been found to have promising effects in the treatment of various disorders.
Wirkmechanismus
2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide exerts its effects by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide has been found to have several biochemical and physiological effects. It increases the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body, leading to a reduction in pain and inflammation. It also has anxiolytic and antidepressant effects, which may be due to its ability to increase the levels of endocannabinoids in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide is its specificity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide is its poor solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is difficult to treat with current therapies. Another area of interest is its potential use in the treatment of anxiety and depression, which are common psychiatric disorders that are often treated with drugs that have significant side effects. Additionally, further research is needed to understand the long-term effects of 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide on the body and to determine its safety profile.
Synthesemethoden
The synthesis of 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide involves several steps, including the reaction of 2-phenoxybenzylamine with 4-isobutylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromoacetophenone to yield the final product, 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various disorders such as pain, inflammation, anxiety, and depression. It has been found to have a significant analgesic effect in animal models of chronic pain and has also been shown to reduce inflammation in models of acute and chronic inflammation.
Eigenschaften
Molekularformel |
C25H27NO2 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-[4-(2-methylpropyl)phenyl]-N-(2-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C25H27NO2/c1-18(2)17-20-13-15-21(16-14-20)19(3)25(27)26-23-11-7-8-12-24(23)28-22-9-5-4-6-10-22/h4-16,18-19H,17H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
HZJMRTKTAUILLV-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



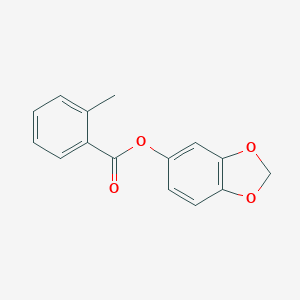
![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
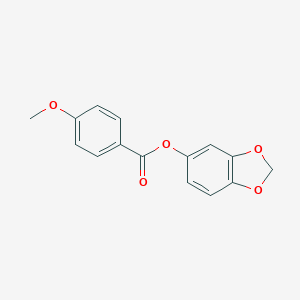

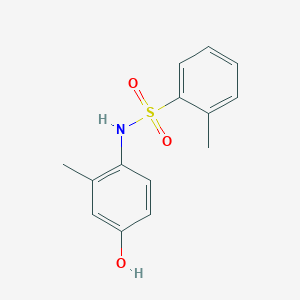


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
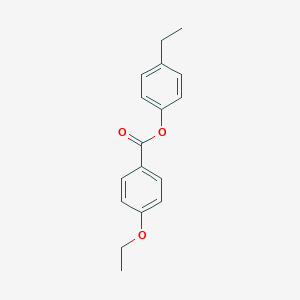

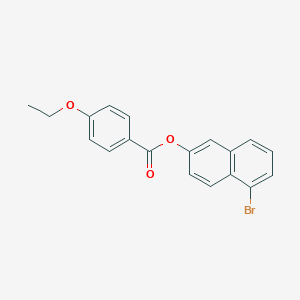
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
